Xanthatin
Overview
Description
Xanthatin is a naturally occurring sesquiterpene lactone found predominantly in the leaves of the Xanthium strumarium plant, which belongs to the Asteraceae family . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-parasitic properties .
Mechanism of Action
Xanthatin: A Comprehensive Review of Its Mechanism of Action
This compound, a natural sesquiterpene lactone, is a major bioactive compound found in the leaves of the Xanthium strumarium (Asteraceae) plant . It has been researched for potential use in the treatment of cancer and autoimmune diseases . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound has been found to target several proteins, including Tyrosine-protein kinase JAK2, Inhibitor of nuclear factor kappa B kinase beta subunit, and Vascular endothelial growth factor receptor 2 . It also targets Polo-like kinase 1 (PLK1), a protein involved in cell cycle progression .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular processes. For instance, it inhibits the PLK1-mediated cell cycle, leading to cell cycle arrest . It also disrupts the NF-κB pathway, which is critical for controlling cell proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts the NF-κB pathway, leading to apoptosis . It also inhibits the PLK1-mediated cell cycle progression, causing cell cycle arrest . Furthermore, it has been suggested that this compound triggers the activation of the Wnt/β-catenin pathway .
Result of Action
This compound has significant anti-tumor activity. It induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . It also downregulates Chk1, Chk2, and the phosphorylation of CDC2, contributing to cell cycle arrest . Furthermore, it increases total p53 protein levels, decreases the Bcl-2/Bax ratio, and reduces the expression of procaspase-9 and procaspase-3, triggering the intrinsic apoptosis pathway .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the glandular trichomes of X. strumarium, where this compound accumulates, can vary in their chemical composition depending on their ecological environment . This variation can potentially affect the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Xanthatin and xanthinosin are the representative compounds for most biological properties of Xanthium species, such as anti-inflammatory, anti-cancer, anti-angiogenesis, and anti-microbial activities .
Cellular Effects
This compound has been shown to have pro-apoptotic effects on A549 cells, a human non-small-cell lung cancer (NSCLC) cell line . It induces cell cycle arrest at the G2/M phase and triggers the intrinsic apoptosis pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by downregulating Chk1, Chk2, and the phosphorylation of CDC2, which contributes to cell cycle arrest . It also increases total p53 protein levels, decreases the Bcl-2/Bax ratio, and reduces the expression of the downstream factors procaspase-9 and procaspase-3 . Furthermore, this compound disrupts the NF-κB pathway, which might also contribute to its pro-apoptotic effects on A549 cells .
Temporal Effects in Laboratory Settings
The effects of this compound on cells and its mechanism of action have been studied over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthatin can be synthesized through a series of chemical reactions starting from commercially available methyl-furoate . The synthetic pathway involves several steps, including asymmetric catalytic cyclopropanation, ozonolysis, allylation, realdolation, and lactonization . These reactions are carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is typically extracted from the leaves of the Xanthium strumarium plant. The extraction process involves solvent extraction followed by purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Xanthatin undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Comparison with Similar Compounds
Biological Activity
Xanthatin, a sesquiterpene lactone derived from the leaves of Xanthium strumarium, has garnered attention for its diverse biological activities. This article provides a detailed overview of this compound's biological properties, including its anticancer, anti-inflammatory, and antiparasitic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is classified as a sesquiterpene lactone, a group known for various pharmacological effects. Its molecular formula is , and it exhibits a complex stereochemistry that is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various human cancer cell lines, including:
Cell Line | IC50 (µg/mL) |
---|---|
MDA-MB-231 (Breast) | 18.67 |
WiDr (Colon) | Not specified |
NCI-H417 (Lung) | Not specified |
Hep-G2 (Liver) | 13.33 |
In one study, this compound showed moderate to high cytotoxic activity against these cell lines, indicating its potential for cancer treatment .
This compound exerts its anticancer effects primarily through the induction of apoptosis. This process involves the activation of caspases, specifically caspase 3/7, leading to programmed cell death in cancer cells. Additionally, this compound has been shown to disrupt redox balance in non-small cell lung cancer cells, further contributing to its anticancer properties .
Anti-inflammatory Activity
This compound also exhibits notable anti-inflammatory properties. It inhibits the synthesis of prostaglandin E2 (PGE2) and the activity of 5-lipoxygenase, which are key mediators in inflammatory processes. The observed inhibition rates are:
- PGE2 Synthesis Inhibition : 24% at 100 µg/mL
- 5-Lipoxygenase Inhibition : 92% at 97 µg/mL
These findings suggest that this compound could be beneficial in treating inflammatory diseases .
Antiparasitic Effects
The antiparasitic activity of this compound has been evaluated against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. This compound demonstrated a potent inhibitory effect with an IC50 value of 2.63 µg/mL and a selectivity index of 20, indicating its effectiveness and safety profile compared to conventional treatments .
Summary of Findings
The following table summarizes key biological activities and findings related to this compound:
Activity Type | Target/Effect | IC50 (µg/mL) | Notes |
---|---|---|---|
Anticancer | MDA-MB-231 | 18.67 | Cytotoxicity in breast cancer |
Hep-G2 | 13.33 | Cytotoxicity in liver cancer | |
Anti-inflammatory | PGE2 Synthesis | - | 24% inhibition |
5-Lipoxygenase | - | 92% inhibition | |
Antiparasitic | Trypanosoma brucei brucei | 2.63 | High selectivity index |
Properties
IUPAC Name |
(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPTFMVULVGIC-ZTIIIDENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317668 | |
Record name | (-)-Xanthatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26791-73-1 | |
Record name | (-)-Xanthatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26791-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Xanthatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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